molecular formula C9H15BrO2 B13494126 Tert-butyl 1-bromocyclobutanecarboxylate

Tert-butyl 1-bromocyclobutanecarboxylate

Cat. No.: B13494126
M. Wt: 235.12 g/mol
InChI Key: BRKPVWIIOFNEBA-UHFFFAOYSA-N
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Description

Tert-butyl 1-bromocyclobutanecarboxylate is a brominated cyclobutane derivative with a tert-butyl ester functional group. Such compounds are typically used in pharmaceutical and organic synthesis as intermediates for constructing strained ring systems or functionalizing molecules .

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

tert-butyl 1-bromocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6H2,1-3H3

InChI Key

BRKPVWIIOFNEBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)Br

Origin of Product

United States

Preparation Methods

Esterification to Form the tert-Butyl Ester

A common approach to synthesize tert-butyl esters involves the reaction of the corresponding carboxylic acid with tert-butanol or tert-butyl derivatives under acidic or catalytic conditions.

  • Steglich Esterification : This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid with tert-butanol under mild conditions, providing good yields of tert-butyl esters without harsh acidic conditions.

  • Acid-Catalyzed Esterification : Direct esterification of cyclobutanecarboxylic acid with tert-butanol in the presence of strong acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) can also be employed but may require removal of water to drive the reaction forward.

  • Use of tert-Butyl Acetate : Transesterification involving tert-butyl acetate and the carboxylic acid under acidic or basic conditions has been reported as an alternative route to tert-butyl esters.

Bromination at the 1-Position of Cyclobutanecarboxylate

Comparative Analysis of Preparation Methods

Method Reaction Conditions Yield (%) Advantages Disadvantages
Steglich Esterification DCC, DMAP, tert-butanol, RT, 12-24 h 70-90 Mild conditions, high selectivity Requires removal of dicyclohexylurea byproduct
Acid-Catalyzed Esterification Strong acid, tert-butanol, reflux 60-85 Simple reagents Harsh conditions, possible side reactions
Transesterification tert-butyl acetate, acid/base catalyst 65-80 Avoids use of strong acids Equilibrium reaction, requires removal of byproducts
Radical Bromination (NBS) NBS, AIBN or light, CCl4 or solvent, RT 50-75 Selective bromination at 1-position Radical side reactions possible
Halogenation (PBr3) PBr3, inert solvent, 0°C to RT 55-70 Direct halogenation Sensitive to moisture, possible ring opening

Mechanistic Insights

  • Esterification Mechanism : In Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylurea intermediate, which is then attacked by tert-butanol in the presence of DMAP, yielding the tert-butyl ester and dicyclohexylurea as a byproduct.

  • Bromination Mechanism : Radical bromination proceeds via homolytic cleavage of NBS to generate bromine radicals, which abstract hydrogen from the 1-position of the cyclobutane ring, forming a cyclobutyl radical that recombines with bromine to give the brominated product.

Research Findings and Practical Considerations

  • The choice of esterification method depends on substrate sensitivity and scale. Steglich esterification provides mild conditions favorable for sensitive substrates, while acid-catalyzed methods are more straightforward but harsher.

  • Radical bromination using NBS is preferred for selective bromination without affecting the ester functionality.

  • Purification typically involves extraction, drying, and column chromatography to isolate this compound with high purity.

  • Yields vary with reaction conditions, solvent choice, and reagent purity, but optimized procedures report yields in the range of 50-90%.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 1-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl 1-bromocyclobutane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane-containing compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated cyclobutane derivatives on biological systems.

Industry: In the industrial sector, tert-butyl 1-bromocyclobutane-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 1-bromocyclobutane-1-carboxylate involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, leveraging data from the evidence where applicable.

Tert-butyl Esters

  • Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) Molecular Weight: 307.4 g/mol (C₁₇H₂₅NO₄) . Unlike brominated analogs, this compound lacks electrophilic halogen atoms, reducing its susceptibility to nucleophilic substitution. Handling: Requires standard PPE (gloves, goggles) and ventilation to avoid skin/eye contact .
  • Tert-butyl 1-bromocyclobutanecarboxylate (hypothetical comparison based on structural analogs): Expected Reactivity: The bromine atom likely increases reactivity compared to non-halogenated tert-butyl esters, enabling cross-coupling or alkylation reactions. Stability: Potential sensitivity to light or heat due to the C-Br bond, unlike the stable pyrrolidine derivative in .

Brominated Cyclobutanes

  • 1-Bromocyclobutane (hypothetical comparison):
    • Reactivity : The absence of the ester group reduces steric hindrance, making it more reactive in SN2 reactions.
    • Safety : Brominated alkanes are generally more hazardous than esters due to higher volatility and toxicity.

Tert-butyl Alcohol (CAS 75-65-0)

  • Physical Properties : Flash point = 52°F (11°C), Odor threshold = 47 ppm .
  • Reactivity : Reacts violently with oxidizing agents (e.g., peroxides), alkali metals, and strong acids, producing flammable gases like hydrogen or isobutylene .
  • Toxicity : OSHA PEL = 100 ppm (8-hour average); IDLH = 1,600 ppm .
Property This compound* Tert-butyl Alcohol 1-Bromocyclobutane*
Molecular Weight ~235 g/mol (estimated) 74.12 g/mol 151.03 g/mol
Functional Groups Ester, Bromocyclobutane Alcohol Bromocyclobutane
Reactivity Electrophilic substitution Oxidative cleavage Nucleophilic substitution
Flammability Likely low (ester group) High (Flash point 11°C) Moderate
Key Hazards Skin/eye irritant (analogous to [1]) Flammable, toxic Toxic, volatile

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain low temperatures (-10°C to 0°C) during bromination to minimize side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • Reaction Monitoring : Use TLC or GC-MS to track intermediate formation and adjust stoichiometry.
    Reference: Synthesis steps derived from analogous tert-butyl carbamate protocols .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm cyclobutane ring geometry and bromine substitution patterns (e.g., chemical shifts for cyclobutane protons: δ 2.5–3.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (distinct for bromine: ~1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives.
    Reference: Molecular formula validation from SDS data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent vapor inhalation; avoid skin contact due to potential sensitization risks.
  • Storage : Store in airtight containers at room temperature, away from strong oxidizers or acids .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How do reaction mechanisms differ between radical bromination and electrophilic substitution for this compound?

Q. Methodological Answer :

  • Radical Bromination :
    • Initiated by light or AIBN, producing a bromine radical.
    • Favors tertiary C-H bonds due to stability of radical intermediates.
    • Risk of over-bromination requires strict stoichiometric control.
  • Electrophilic Substitution :
    • Requires Lewis acids (e.g., FeBr₃) to polarize Br₂.
    • Regioselectivity influenced by cyclobutane ring strain and steric effects from the tert-butyl group.
  • Validation : Use deuterated analogs or computational modeling (DFT) to compare transition states.
    Reference: Mechanistic insights from analogous carbamate syntheses .

Advanced: How does the compound’s stability vary under different experimental conditions?

Q. Methodological Answer :

Condition Stability Consideration Mitigation Strategy
Acidic/Base Media Ester hydrolysis risk at extreme pHUse buffered solutions (pH 6–8) .
Oxidative Stress Bromine may oxidize to BrO⁻ under strong O₂Conduct reactions under inert atmosphere (N₂/Ar).
Thermal Exposure Decomposition above 120°CMonitor via DSC/TGA for thermal events.

Advanced: How can researchers resolve contradictions in reported yield data for this compound?

Q. Methodological Answer :

  • Source Analysis : Compare synthetic routes (e.g., bromine sources, catalysts) across studies.
  • Statistical Validation : Replicate experiments with controlled variables (temperature, solvent purity).
  • Impurity Profiling : Use HPLC to quantify byproducts (e.g., di-brominated analogs) affecting yield.
  • Case Study : Lower yields in polar solvents (e.g., DMF vs. DCM) may indicate solubility-driven side reactions .

Advanced: What are the potential applications of this compound in medicinal chemistry, and how can structure-activity relationships (SAR) be explored?

Q. Methodological Answer :

  • SAR Strategies :
    • Cyclobutane Ring Modifications : Introduce substituents to assess steric effects on target binding.
    • Bromine Replacement : Compare with Cl/I analogs for halogen-bonding efficacy in enzyme inhibition.
  • Biological Screening :
    • In Vitro Assays : Test against kinase or protease targets using fluorescence polarization.
    • Metabolic Stability : Evaluate hepatic microsome clearance rates.
      Reference: Analogous carbamates in drug discovery .

Advanced: What methodologies are recommended for assessing the environmental impact of this compound?

Q. Methodological Answer :

  • Ecotoxicology Testing :
    • Daphnia magna Acute Toxicity : 48-hour LC₅₀ assays to estimate aquatic risk.
    • Soil Mobility Studies : Use HPLC to measure log Kₒc (organic carbon partition coefficient).
  • Degradation Pathways :
    • Photolysis : Expose to UV light and monitor via LC-MS for breakdown products.
    • Biodegradation : Incubate with activated sludge and quantify residual compound.
      Reference: Disposal and ecological data gaps highlighted in SDS .

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